molecular formula C8H6N2O2 B1392772 5-(Cyanomethyl)-2-pyridinecarboxylic acid CAS No. 1221791-92-9

5-(Cyanomethyl)-2-pyridinecarboxylic acid

Cat. No. B1392772
M. Wt: 162.15 g/mol
InChI Key: XOFXAOWIVZWNIB-UHFFFAOYSA-N
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Description

The compound “5-(Cyanomethyl)-2-pyridinecarboxylic acid” is likely to be an organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “5-(Cyanomethyl)” part suggests a cyanomethyl group (N≡CCH2–) attached to the 5th position of the pyridine ring . The “2-pyridinecarboxylic acid” part indicates a carboxylic acid group (-COOH) attached to the 2nd position of the pyridine ring .


Molecular Structure Analysis

The molecular structure of “5-(Cyanomethyl)-2-pyridinecarboxylic acid” would likely involve a pyridine ring with a cyanomethyl group attached at the 5th position and a carboxylic acid group at the 2nd position .


Chemical Reactions Analysis

Again, while specific reactions involving “5-(Cyanomethyl)-2-pyridinecarboxylic acid” are not available, similar compounds often undergo reactions like Suzuki–Miyaura coupling and cyanoacetylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Cyanomethyl)-2-pyridinecarboxylic acid” would depend on its exact structure and purity. Generally, compounds with similar structures have properties like molecular weight, refractive index, boiling point, and density .

Scientific Research Applications

  • Synthesis and Biological Activity :

    • 5-(Cyanomethyl)-2-pyridinecarboxylic acid and its derivatives have been explored for their potential in synthesizing various biologically active compounds. This includes the synthesis of 5-amino-2-pyridinecarboxylic acid derivatives, which exhibited potent antihypertensive effects in spontaneously hypertensive rats (Finch et al., 1978). Similarly, its derivatives, specifically the 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, showed significant cardiotonic activities (Mosti et al., 1992).
  • Chemical Synthesis and Optimization :

    • Research has focused on developing efficient synthetic methods for producing 5-(Cyanomethyl)-2-pyridinecarboxylic acid and its amide. A study demonstrated a regioselective carbamoylation process for producing these compounds, highlighting advancements in chemical synthesis techniques (Langhals et al., 1984).
  • Electrochemical Studies for Understanding Structure-Activity Relationships :

    • Investigations using electric-field and electrostatic potential mapping techniques have been conducted on derivatives of 5-cyano-2-pyridinecarboxylic acid to understand their cardiotonic activities. This research contributes to a deeper understanding of structure-activity relationships in medicinal chemistry (Kumar et al., 1992).
  • Pharmacological Properties :

    • The pharmacological activities of various derivatives have been a subject of interest. For example, ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids were tested for their contractile activity, revealing interesting biological properties such as anti-inflammatory, analgesic, and hypotensive activities (Mosti et al., 1994).
  • Potential in Coordination Chemistry and Materials Science :

    • In the field of coordination chemistry and materials science, pyridinecarboxylic acid derivatives are used in synthesizing novel coordination polymers. This research provides insights into the development of new materials with potential applications in various industries (Gao et al., 2006).
  • Industrial and Pharmaceutical Intermediates :

    • As important intermediates, pyridinecarboxylic acids are essential in synthesizing industrial materials and pharmaceuticals. Research has been conducted to optimize the preparation methods of these acids, highlighting their significant role in industrial and pharmaceutical manufacturing (Liu Xiao, 2003).

Future Directions

The future directions for research on “5-(Cyanomethyl)-2-pyridinecarboxylic acid” could involve further exploration of its synthesis, reactions, and potential applications. It could also be interesting to study its physical and chemical properties in more detail .

properties

IUPAC Name

5-(cyanomethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-4-3-6-1-2-7(8(11)12)10-5-6/h1-2,5H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFXAOWIVZWNIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Cyanomethyl)-2-pyridinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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